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molecular formula C8H8O3 B161883 2-Hydroxy-6-methylbenzoic acid CAS No. 567-61-3

2-Hydroxy-6-methylbenzoic acid

Cat. No. B161883
M. Wt: 152.15 g/mol
InChI Key: HCJMNOSIAGSZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084620B2

Procedure details

Step 2 A suspension of 2-hydroxy-6-methylbenzoic acid (1.32 g, 8.68 mmol) in acetonitrile (20 mL) at −20° C. was treated with tetrafluoroboric acid dimethyl ether complex (1.109 mL, 9.11 mmol), followed by portionwise addition of N-bromosuccinimide (1.699 g, 9.54 mmol) over 30 min. The mixture was warmed to 0° C. and stirred for 1 h, then was treated with 40% aqueous sodium bisulfate (10 mL). The acetonitrile was removed under vacuum and the aqueous residue was extracted with EtOAc (3×40 mL). The combined organic layers were washed with water and brine, dried and concentrated to give 3-bromo-6-hydroxy-2-methylbenzoic acid as a white solid (1.60 g, 80%). 1H NMR (400 MHz, methanol-d4) δ 7.47 (1H, d, J=8.80 Hz), 6.67 (1H, d, J=8.80 Hz), 2.50 (3H, s). Mass spectrum m/z 231, 233 (M-1-1)−.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.699 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].[Br:12]N1C(=O)CCC1=O.S(=O)(=O)(O)[O-].[Na+]>C(#N)C>[Br:12][C:8]1[C:7]([CH3:11])=[C:3]([C:2]([OH:1])=[CH:10][CH:9]=1)[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
OC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.699 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated with tetrafluoroboric acid dimethyl ether complex (1.109 mL, 9.11 mmol)
CUSTOM
Type
CUSTOM
Details
The acetonitrile was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was extracted with EtOAc (3×40 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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